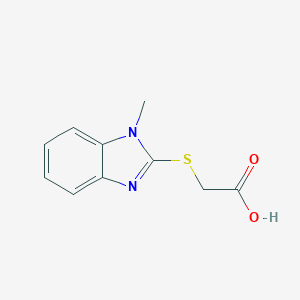

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H10N2O2S . It is a derivative of benzimidazole, which is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” has been studied using the B3LYP/6-311++G (d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .科学的研究の応用

Synthesis and Chemical Characterization

The compound and its derivatives are subjects of synthetic chemistry research, focusing on the development of novel synthetic pathways and chemical characterizations. For instance, studies have explored the synthesis of related compounds through reactions involving thiourea, iodine, and halogen-substituted alkanoic acids, aiming to produce a variety of sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and material science (Rudyakova, Mirskova, & Levkovskaya, 2008).

Coordination Chemistry and Material Science

Research has also focused on the compound's role in the synthesis of coordination polymers, demonstrating its utility in creating materials with specific adsorption properties. For example, a nickel coordination polymer based on a derivative of the compound showed selective removal of methyl orange from solutions, highlighting its potential in environmental cleanup and filtration technologies (Yin et al., 2018).

Fluorescence Applications and Luminescence Studies

The compound has been utilized in developing fluorescence-based applications. Research into rhenium tricarbonyl core complexes incorporating benzimidazole and other heterocyclic derivatives of the compound has revealed their potential in luminescence studies, offering insights into the design of fluorescent probes and sensors (Wei, Babich, Ouellette, & Zubieta, 2006).

Antimicrobial and Biological Activity

Further, the compound and its derivatives have been studied for their antimicrobial properties. Synthesis and evaluation of benzimidazole acetic acid derivatives, including modifications with triazolone, have shown promising antimicrobial and antitubercular activities, suggesting their potential in developing new therapeutic agents (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Novel Drug Discovery and Antitrichinellosis Activity

Explorations into the tautomerism and isomerism of benzimidazole derivatives, including those related to the compound, have contributed to understanding their structural properties and biological activities, particularly in the context of antitrichinellosis active compounds. This research aids in the drug discovery process, highlighting the compound's significance in medicinal chemistry (Anichina, Mavrova, Yancheva, Tsenov, & Dimitrov, 2017).

Safety and Hazards

作用機序

Target of Action

The primary target of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is the tubulin proteins . These proteins play a crucial role in cell division and are essential for the formation of the spindle apparatus during mitosis .

Mode of Action

The compound binds to the tubulin proteins, disrupting the assembly of microtubules and the formation of spindles at cell division . This interaction results in the malsegregation of chromosomes, leading to aneugenic effects .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division pathway . By disrupting microtubule assembly, it interferes with the normal segregation of chromosomes during mitosis, leading to aneuploidy and polyploidy .

Result of Action

The compound’s action results in aneugenic effects , causing aneuploidy and polyploidy in both female and male germ cells, as well as in somatic cells . This can lead to significant molecular and cellular effects, including potential teratogenic effects .

特性

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8-5-3-2-4-7(8)11-10(12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMIGLPXWPOCTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355307 |

Source

|

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

CAS RN |

159222-24-9 |

Source

|

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。